molecular formula C6H4BrFN2O2 B15249175 5-Bromo-2-fluoro-4-methyl-3-nitropyridine

5-Bromo-2-fluoro-4-methyl-3-nitropyridine

Cat. No.: B15249175
M. Wt: 235.01 g/mol
InChI Key: MFVSNKTYKMIQSV-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methyl-3-nitropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of 3-bromo-2-nitropyridine using a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the fluorine atom replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like Bu₄NF in DMF at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted pyridines.

    Reduction: Formation of 5-Bromo-2-fluoro-4-methyl-3-aminopyridine.

    Oxidation: Formation of 5-Bromo-2-fluoro-4-carboxy-3-nitropyridine.

Scientific Research Applications

5-Bromo-2-fluoro-4-methyl-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 2-Fluoro-4-methyl-3-nitropyridine
  • 5-Bromo-2-methyl-3-nitropyridine

Uniqueness

5-Bromo-2-fluoro-4-methyl-3-nitropyridine is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other similar compounds .

Properties

Molecular Formula

C6H4BrFN2O2

Molecular Weight

235.01 g/mol

IUPAC Name

5-bromo-2-fluoro-4-methyl-3-nitropyridine

InChI

InChI=1S/C6H4BrFN2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3

InChI Key

MFVSNKTYKMIQSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)F)[N+](=O)[O-]

Origin of Product

United States

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